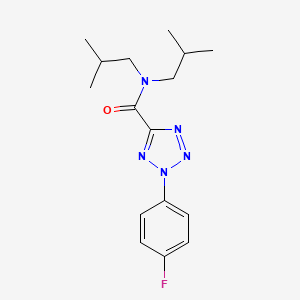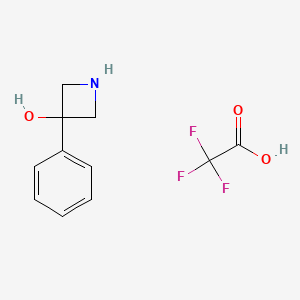
4,4,4-Trifluoro-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-phenylbutanoic acid is a chemical compound with the molecular weight of 218.18 . It is also known by its IUPAC name, (S)-4,4,4-trifluoro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1 . This indicates the presence of carbon, hydrogen, fluorine, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 57-58 degrees Celsius . The compound is also characterized by its purity, which is reported to be 95% .Aplicaciones Científicas De Investigación
Synthesis of Dendrimers and Chiral Compounds
4,4,4-Trifluoro-3-hydroxybutanoic acid, a related compound, is used as a starting material for synthesizing dendritic branches and chiral dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, exhibit unique properties due to the presence of CF3 groups, which influence NMR signals and reveal constitutional heterotopicities (Greiveldinger & Seebach, 1998).
Derivative Synthesis for Chemical Studies
The molecule can be utilized for preparing tetrazole-containing derivatives. The reactivity of its amino and carboxy terminal groups is employed for such syntheses, yielding products like methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova & Ostrovskii, 2008).
Development of Chiral Dopants for Liquid Crystals
This acid serves as a precursor in synthesizing chiral dopants for nematic liquid crystals. The dopants, like 4,4,4-trifluoro-1-(4-hexyloxyphenyl)-3-phenyl-1-butanone, demonstrate a significant helical twisting power, impacting the performance of liquid crystal displays (Aoki et al., 2003).
Molecular Structure and Spectral Analysis
A combined experimental and theoretical study of 4-amino-3-phenylbutanoic acid, a similar compound, was conducted to understand its molecular structure and vibrational spectra. This study included analyses like potential energy distribution and HOMO-LUMO energy gap, offering insights into the compound's properties (Charanya, Sampathkrishnan & Balamurugan, 2020).
Asymmetric Synthesis Research
The acid is involved in asymmetric synthesis research, offering a pathway to produce enantiomerically pure compounds. This includes studies on enantioselective biomimetic transamination, contributing to the development of synthetic methods for β-amino acids (Soloshonok, Ohkura & Yasumoto, 2006).
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOHTVBYHZHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149680-95-5 |
Source


|
| Record name | 4,4,4-trifluoro-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)





